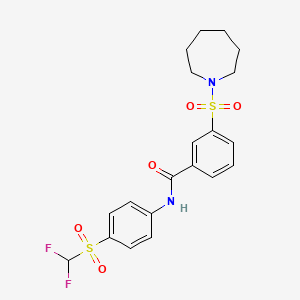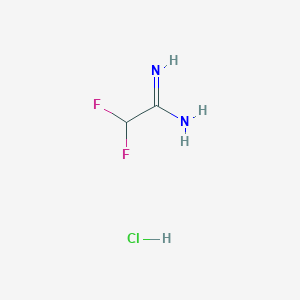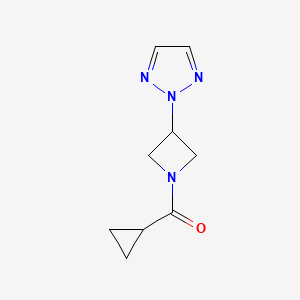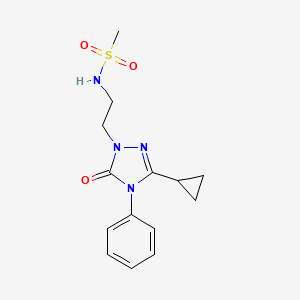![molecular formula C18H18FN3O3 B2400817 2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide CAS No. 2411255-39-3](/img/structure/B2400817.png)
2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C18H18FN3O3 and its molecular weight is 343.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Types of Reactions:
The compound can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation might involve reagents like potassium permanganate.
Reduction could use hydride donors like sodium borohydride.
Substitution reactions often use halogenating agents or nucleophiles.
Major Products Formed:
Oxidation forms quinolinone derivatives.
Reduction yields reduced quinoline products.
Substitution can introduce various functional groups to the pyridine or quinoline rings.
Scientific Research Applications
Chemistry:
Used in the development of new synthetic methodologies.
Biology:
Potential bioactive properties make it a candidate for drug development research.
Medicine:
Investigated for its role in modulating specific biological pathways.
Industry:
Employed in material science for creating novel functional materials.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors.
Inhibition or activation of these targets can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Compared to similar fluoro-substituted pyridines, it offers unique reactivity due to the presence of the quinoline moiety.
Similar compounds include:
2-Fluoropyridine derivatives.
Methoxyacetyl-substituted quinolines.
Combining these elements provides distinctive properties not seen in individual or simpler analogs.
2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide is indeed a fascinating molecule with numerous potential applications in various fields. Its complexity and unique structure make it a worthy subject of scientific study.
Properties
IUPAC Name |
2-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-25-11-17(23)22-8-2-3-12-4-5-14(10-15(12)22)21-18(24)13-6-7-20-16(19)9-13/h4-7,9-10H,2-3,8,11H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUCTFFAAVXXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 6-acetyl-2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2400734.png)




![3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2400744.png)
![3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2400746.png)
![methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2400747.png)
![(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2400748.png)




![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2400755.png)
